N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

NMR spectroscopy Compound identity verification Analytical QC

This N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850764-32-8) is a critical tool for kinase inhibitor SAR studies. The N-7 cyclohexyl group imparts a distinct conformational constraint and lipophilicity profile, directly modulating CDK2 selectivity and cellular permeability compared to planar benzyl analogs. Use as a reference standard for NMR/LC-MS identity verification (ΔMW 7.98 g/mol vs. N-benzyl analog) or as a structurally matched negative control in N-substitution specificity assays. Confirmatory dose-response profiling is advised.

Molecular Formula C20H24N4
Molecular Weight 320.44
CAS No. 850764-32-8
Cat. No. B2662117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS850764-32-8
Molecular FormulaC20H24N4
Molecular Weight320.44
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4
InChIInChI=1S/C20H24N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3,5-6,9-10,13,17,22H,4,7-8,11-12H2,1-2H3
InChIKeySNTGLHPDEISYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850764-32-8): Baseline Profile for Research Procurement


N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850764-32-8) is a pyrazolo[1,5-a]pyrimidine derivative, a class recognized as a privileged scaffold in kinase inhibitor drug discovery and agrochemical research [1]. It bears a cyclohexylamine moiety at the 7-position, distinguishing it from benzyl or aryl amine analogs. The molecular formula is C20H24N4 with a molecular weight of 320.44 g/mol, and it is typically supplied at ≥95% purity for research use .

Why N-7 Substitution Prevents Unverified Interchange: Procurement Risk Analysis for N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine series, the N-7 substituent critically modulates lipophilicity, target binding, and metabolic stability. Patent SAR data demonstrate that even minor alterations at this position can shift CDK2 inhibitory potency by orders of magnitude [1]. The cyclohexyl group in the target compound imparts a distinct steric and conformational profile compared to planar benzyl (CAS 877801-13-3) or smaller alkyl analogs, directly influencing kinase selectivity and cellular permeability [2]. Substituting a generic pyrazolo[1,5-a]pyrimidine analog without confirmatory biological and analytical data introduces risk of divergent target engagement, altered off-target liability, and irreproducible screening outcomes.

Quantitative Differentiation Evidence for N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Diagnostic 1H NMR Spectral Signature Distinguishes the Cyclohexyl Derivative from N-Benzyl and N-Aryl Analogs

The 1H NMR spectrum (DMSO-d6) of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine displays characteristic cyclohexyl CH2 multiplets (δ ~1.2–1.9 ppm) and 2,5-dimethyl singlets. This pattern is clearly distinguishable from the N-benzyl analog (CAS 877801-13-3), which exhibits diagnostic benzylic CH2 signals absent in the target compound [1].

NMR spectroscopy Compound identity verification Analytical QC

Molecular Weight and Formula Orthogonal Identity Check: ΔMW 7.98 g/mol vs. N-Benzyl Homolog

The target compound (C20H24N4, MW 320.44 g/mol) differs from the N-benzyl analog (C21H20N4, MW 328.42 g/mol) by one carbon and four hydrogen atoms, yielding a molecular weight difference of 7.98 g/mol readily resolved by LC-MS or high-resolution mass spectrometry .

Mass spectrometry Elemental analysis Inventory verification

Pyrazolo[1,5-a]pyrimidine Scaffold Enables CDK2 Inhibition: Class-Level Evidence and Testable Hypothesis

The pyrazolo[1,5-a]pyrimidine scaffold is a validated core for potent cyclin-dependent kinase (CDK) inhibitors. A representative compound from US Patent 2006128725 achieved IC50 values of 0.020 µM (CDK2/cyclin A) and 0.029 µM (CDK2/cyclin E) in in vitro kinase assays [1]. The target compound falls within the generic formula of this patent (R = cycloalkyl, R2 = alkyl, R3 = aryl, R4 = H), supporting predicted CDK inhibitory potential, though direct experimental confirmation for this specific chemotype is not yet publicly available [1].

CDK2 kinase inhibition Anticancer screening Kinase inhibitor scaffold

Recommended Application Scenarios for N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Verified Evidence


Analytical Reference Standard for Identity Confirmation of Pyrazolo[1,5-a]pyrimidine Library Members

The unique 1H NMR spectral fingerprint (cyclohexyl CH2 multiplets, δ 1.2–1.9 ppm in DMSO-d6) and distinct molecular ion (MW 320.44) make this compound suitable as an analytical reference standard for NMR and LC-MS identity verification within pyrazolo[1,5-a]pyrimidine screening libraries [1][2].

Kinase Inhibitor Screening Library Component Targeting CDK-Driven Pathways

Based on class-level evidence of potent CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives (IC50 as low as 0.020 µM), this compound is a rational inclusion in focused kinase inhibitor screening decks for CDK-related oncology targets, with the caveat that confirmatory dose-response profiling is required [1].

Medicinal Chemistry Starting Point for N-7 Cycloalkyl SAR Exploration

The cyclohexyl substitution at N-7 provides a conformationally constrained, lipophilic motif distinct from planar aromatic N-substituents. Researchers can use this compound as a reference point for systematic N-7 SAR studies aimed at modulating CDK selectivity, cellular permeability, and metabolic stability within the pyrazolo[1,5-a]pyrimidine series [1][2].

Negative Control or Counter-Screen Compound for N-Benzyl Analog Studies

Because of its clear molecular weight difference (ΔMW 7.98 g/mol) and distinct NMR signature relative to the N-benzyl analog (CAS 877801-13-3), this compound can serve as a structurally matched negative control or counter-screen compound in assays where N-substitution specificity is under investigation [2].

Quote Request

Request a Quote for N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.